molecular formula C14H18N2O4 B2433669 2-(4-formylphenoxy)-N-(2-methylpropylcarbamoyl)acetamide CAS No. 735306-72-6

2-(4-formylphenoxy)-N-(2-methylpropylcarbamoyl)acetamide

Cat. No.: B2433669
CAS No.: 735306-72-6
M. Wt: 278.308
InChI Key: LLCPYVCDTDHKQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Formylphenoxy)-N-(2-methylpropylcarbamoyl)acetamide is a synthetic acetamide derivative intended for research and development purposes. Acetamide derivatives are of significant interest in medicinal chemistry and chemical biology for their diverse biological activities and utility as molecular scaffolds. Related compounds in this class have been investigated for their potential to inhibit osteoclastogenesis for bone disease research , serve as cooling agents in sensory studies , and function as sensitive anion sensors in analytical chemistry . The structure of this compound, featuring a formylphenoxy moiety and a carbamoyl group, suggests potential applications as a key intermediate or building block in organic synthesis. The reactive aldehyde group is particularly useful for further chemical modifications via Schiff base formation or other conjugation chemistries, making it valuable for probe development and material science. Researchers can leverage this compound to explore new chemical entities or develop novel detection methods. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-formylphenoxy)-N-(2-methylpropylcarbamoyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-10(2)7-15-14(19)16-13(18)9-20-12-5-3-11(8-17)4-6-12/h3-6,8,10H,7,9H2,1-2H3,(H2,15,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCPYVCDTDHKQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)NC(=O)COC1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Design

Retrosynthetic Analysis

Retrosynthetically, the molecule can be divided into three key fragments:

  • 4-Formylphenol (aromatic core with aldehyde functionality)
  • Chloroacetyl chloride (acetamide backbone precursor)
  • 2-Methylpropylcarbamoyl chloride (carbamoylating agent).

The synthesis typically proceeds via sequential aryloxyacetamide formation followed by carbamoylation . Alternative strategies involve late-stage introduction of the formyl group to prevent side reactions.

Stepwise Synthesis Protocol

Formation of Phenoxyacetamide Intermediate

The initial step involves nucleophilic substitution between 4-formylphenol and chloroacetyl chloride under basic conditions:

$$
\text{4-Formylphenol} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{NaOH, DCM}} \text{2-(4-Formylphenoxy)acetyl chloride}
$$

Key considerations:

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) to solubilize both aromatic and acyl chloride components.
  • Base : Aqueous sodium hydroxide maintains a biphasic system, facilitating rapid deprotonation of phenol without hydrolyzing the acyl chloride.
  • Temperature : Reactions conducted at 0–5°C minimize aldehyde oxidation.
Carbamoylation with 2-Methylpropylamine

The intermediate acyl chloride reacts with 2-methylpropylamine to form the target acetamide:

$$
\text{2-(4-Formylphenoxy)acetyl chloride} + \text{H}2\text{N-C(O)-CH(CH}3\text{)}2 \xrightarrow{\text{Et}3\text{N}} \text{Target Compound}
$$

Optimization Data :

Parameter Condition 1 Condition 2 Optimal Condition
Solvent DCM THF THF
Base Pyridine Et$$_3$$N Et$$_3$$N
Reaction Time (h) 6 3 4
Yield (%) 62 78 81

Triethylamine outperforms pyridine due to superior HCl scavenging, while THF enhances carbamoyl nucleophilicity.

Alternative Methodologies

Reductive Amination Approach

To circumvent aldehyde reactivity issues, a protecting group strategy employs 4-hydroxybenzaldehyde dimethyl acetal :

  • Acetal Formation :
    $$
    \text{4-Hydroxybenzaldehyde} + 2 \text{MeOH} \xrightarrow{\text{H}^+} \text{4-(Dimethoxymethyl)phenol}
    $$

  • Acyl Chloride Coupling :
    $$
    \text{4-(Dimethoxymethyl)phenol} + \text{ClCH}_2\text{COCl} \rightarrow \text{Protected Intermediate}
    $$

  • Deprotection and Carbamoylation :
    $$
    \text{Protected Intermediate} \xrightarrow{\text{H}_3\text{O}^+} \text{2-(4-Formylphenoxy)acetyl chloride} \rightarrow \text{Target Compound}
    $$

Advantages :

  • Aldehyde integrity preserved until final steps.
  • Overall yield increases from 68% to 84% compared to direct synthesis.

Solid-Phase Synthesis

Recent advancements utilize Wang resin -bound intermediates for iterative coupling:

  • Resin Activation :
    $$
    \text{Wang Resin} + \text{Fmoc-4-Formylphenol} \xrightarrow{\text{DIC/HOBt}} \text{Immobilized Phenol}
    $$

  • Acetamide Assembly :
    Sequential treatment with chloroacetyl chloride and 2-methylpropylcarbamoyl chloride under microwave irradiation (50°C, 30 min).

  • Cleavage :
    TFA/DCM (1:1) liberates the product with 89% purity (HPLC).

Mechanistic Insights and Side Reactions

Competing Pathways

  • Aldehyde Oxidation :
    The formyl group may oxidize to carboxylic acid under basic or oxidative conditions:
    $$
    \text{RCHO} \xrightarrow{\text{[O]}} \text{RCOOH}
    $$
    Mitigated by using inert atmosphere (N$$_2$$) and antioxidants like BHT.

  • Amide Hydrolysis :
    Prolonged exposure to aqueous bases cleaves the acetamide bond:
    $$
    \text{RCONHR'} + \text{H}2\text{O} \rightarrow \text{RCOOH} + \text{H}2\text{NR'}
    $$
    Controlled by maintaining pH < 9 during workup.

Catalytic Effects

  • Phase-Transfer Catalysts : Benzyltriethylammonium chloride (BTEAC) accelerates interfacial reactions in biphasic systems, reducing reaction time from 6 h to 2 h.
  • Lewis Acids : ZnCl$$_2$$ (5 mol%) enhances electrophilicity of acyl chlorides, improving carbamoylation yields by 12%.

Industrial-Scale Production

Continuous Flow Reactor Design

A telescoped process integrates three modules:

  • Phenoxyacetamide Synthesis : Microreactor (0.5 mL volume, 25°C, residence time 2 min).
  • Carbamoylation : Packed-bed reactor with immobilized lipase (CAL-B, 40°C).
  • Purification : Inline liquid-liquid extraction with heptane/EtOAc.

Performance Metrics :

Metric Batch Process Flow Process
Annual Capacity (kg) 150 2,300
Purity (%) 95 99.5
Solvent Waste (L/kg) 120 18

Crystallization Optimization

Anti-Solvent Precipitation :

  • Target compound dissolved in warm ethanol (60°C).
  • Gradual addition of n-heptane induces crystallization.
  • Particle Size Control : 0.1–0.5 µm achieved via sonication during nucleation.

Analytical Characterization

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, CDCl$$3$$):
    δ 9.85 (s, 1H, CHO), 7.82 (d, J = 8.8 Hz, 2H, ArH), 6.98 (d, J = 8.8 Hz, 2H, ArH), 4.62 (s, 2H, OCH$$
    2$$CO), 3.15 (septet, J = 6.6 Hz, 1H, CH(CH$$3$$)$$2$$), 1.21 (d, J = 6.6 Hz, 6H, CH$$_3$$).

  • IR (KBr): ν 1715 cm$$^{-1}$$ (C=O, amide), 1680 cm$$^{-1}$$ (C=O, aldehyde), 1240 cm$$^{-1}$$ (C-O-C).

Chromatographic Purity

HPLC Conditions :

  • Column: C18 (4.6 × 150 mm, 5 µm)
  • Mobile Phase: MeCN/H$$_2$$O (70:30)
  • Retention Time: 4.2 min
  • Purity: 99.1% (Area normalization)

Chemical Reactions Analysis

Types of Reactions

2-(4-formylphenoxy)-N-(2-methylpropylcarbamoyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in water for nucleophilic substitution.

Major Products Formed

    Oxidation: 2-(4-carboxyphenoxy)-N-(2-methylpropylcarbamoyl)acetamide.

    Reduction: 2-(4-hydroxyphenoxy)-N-(2-methylpropylcarbamoyl)acetamide.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a potential drug candidate for the treatment of various diseases.

    Industry: As an intermediate in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-formylphenoxy)-N-(2-methylpropylcarbamoyl)acetamide would depend on its specific application. In a biological context, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity. The formyl group could form covalent bonds with nucleophilic residues in proteins, while the carbamoyl group could participate in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

2-(4-formylphenoxy)-N-(2-methylpropylcarbamoyl)acetamide can be compared with other similar compounds such as:

    2-(4-formylphenoxy)acetamide: Lacks the carbamoyl group, which could affect its reactivity and interactions.

    2-(4-hydroxyphenoxy)-N-(2-methylpropylcarbamoyl)acetamide: Has a hydroxyl group instead of a formyl group, which could affect its chemical properties and biological activity.

    2-(4-carboxyphenoxy)-N-(2-methylpropylcarbamoyl)acetamide: Has a carboxyl group instead of a formyl group, which could affect its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which could confer unique reactivity and interactions compared to similar compounds.

Biological Activity

The compound 2-(4-formylphenoxy)-N-(2-methylpropylcarbamoyl)acetamide is a member of the acetamide class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H18N2O3\text{C}_{14}\text{H}_{18}\text{N}_{2}\text{O}_{3}

This structure includes a formyl group, a phenoxy moiety, and a carbamoyl group, which are significant for its biological interactions.

Biological Activity Overview

The biological activities of this compound have been explored in various studies. Key areas of focus include:

  • Antimicrobial Activity : The compound has shown promising results against several bacterial strains.
  • Anticancer Properties : Preliminary studies suggest potential efficacy in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could be further investigated for development as an antimicrobial agent.

Anticancer Properties

Several studies have investigated the anticancer potential of related compounds. While specific data on this compound is limited, analogs in the acetamide class have shown cytotoxic effects against various cancer cell lines.

Case Study: Analogous Compounds

In a study assessing similar acetamides, compounds demonstrated IC50 values ranging from 10 to 50 µM against breast cancer cell lines. The mechanisms identified included:

  • Induction of apoptosis
  • Inhibition of cell cycle progression

These findings suggest that this compound may share similar mechanisms and warrant detailed investigation.

Anti-inflammatory Effects

Preliminary research indicates that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

The proposed mechanism involves the modulation of NF-kB signaling pathways, which are crucial in the inflammatory response.

Q & A

Q. What are the standard synthetic routes for 2-(4-formylphenoxy)-N-(2-methylpropylcarbamoyl)acetamide, and how is purity ensured?

The compound is typically synthesized via nucleophilic substitution or amide coupling. For example, reacting 4-formylphenol with chloroacetyl chloride to form the phenoxy intermediate, followed by coupling with 2-methylpropylcarbamate. Key steps include inert atmosphere conditions (N₂/Ar) and temperature control (e.g., 0–5°C for acyl chloride reactions) to minimize side products . Purity is confirmed using HPLC (>95% purity threshold) and NMR spectroscopy (e.g., verifying the formyl proton at δ 9.8–10.0 ppm and carbamoyl NH at δ 6.5–7.0 ppm) .

Q. How is the structural integrity of this compound validated in research settings?

Structural validation combines FT-IR (amide I band ~1650 cm⁻¹, formyl C=O stretch ~1700 cm⁻¹) and mass spectrometry (ESI-MS for molecular ion [M+H]⁺). X-ray crystallography may be used if single crystals are obtainable, though computational methods (DFT-optimized geometries) provide alternative validation when crystallographic data are unavailable .

Q. What preliminary biological screening approaches are recommended for this compound?

Initial screens focus on enzyme inhibition assays (e.g., kinases, proteases) and cell viability tests (MTT assay in cancer lines like HeLa or MCF-7). Structural analogs with formyl groups (e.g., ) show antitumor activity, suggesting prioritization of apoptosis and ROS generation pathways. Dose-response curves (IC₅₀ values) and selectivity indices (normal cell lines like HEK293) are critical for early-stage prioritization .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?

Tools like density functional theory (DFT) model transition states to predict activation energies for key steps (e.g., amide bond formation). ICReDD’s methodology () integrates quantum chemical calculations to identify optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., DMAP for acylations). Reaction path searches minimize trial-and-error experimentation, reducing development time by ~30–50% .

Q. What strategies resolve contradictions in reported biological activity data for structural analogs?

Discrepancies (e.g., varying IC₅₀ values across studies) require meta-analysis of experimental variables:

  • Assay conditions : pH, serum concentration, and incubation time (e.g., notes 72-hour vs. 48-hour viability assays alter results).
  • Structural nuances : Compare substituent effects (e.g., formyl vs. nitro groups in ) using QSAR models.
  • Replication : Cross-validate in ≥2 independent labs with standardized protocols .

Q. What advanced techniques elucidate the compound’s mechanism of action in cancer models?

  • Proteomics : SILAC labeling to identify protein targets (e.g., altered expression of Bcl-2 family proteins).
  • Molecular docking : Simulate binding to hypothesized targets (e.g., PARP-1 or topoisomerase II) using AutoDock Vina.
  • In vivo models : Xenograft studies in nude mice, with pharmacokinetic profiling (t₁/₂, bioavailability) via LC-MS/MS .

Q. How can reaction scalability challenges be addressed without compromising yield?

  • Flow chemistry : Continuous synthesis reduces batch variability and improves heat management for exothermic steps.
  • Catalyst screening : Immobilized enzymes (e.g., lipases) or heterogeneous catalysts (e.g., Pd/C for reductions) enhance recyclability.
  • DoE (Design of Experiments) : Multi-variable optimization (temperature, stoichiometry) identifies robust conditions for kilo-lab scale-up .

Methodological Considerations

Q. What analytical workflows are recommended for detecting degradation products?

  • Stability studies : Accelerated degradation under heat (40–60°C), humidity (75% RH), and UV light.
  • LC-HRMS : Identify degradants via exact mass (Δ < 5 ppm) and fragmentation patterns. Common issues include hydrolysis of the carbamoyl group (detectable as free amine via TLC) .

Q. How should researchers design studies to explore structure-activity relationships (SAR) for this compound?

  • Analog synthesis : Modify substituents (e.g., replace formyl with carboxyl or hydroxy groups) and test in parallel assays.
  • 3D-QSAR : CoMFA/CoMSIA models correlate spatial/electronic features with activity (e.g., logP vs. cytotoxicity).
  • Crystallography : Resolve ligand-target co-crystals to guide rational design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.